molecular formula C15H11N3O B14869421 N-(quinolin-5-yl)isonicotinamide

N-(quinolin-5-yl)isonicotinamide

Cat. No.: B14869421
M. Wt: 249.27 g/mol
InChI Key: SMXJCOUXQASYKW-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)isonicotinamide is a compound that features a quinoline ring system fused with an isonicotinamide moiety. Quinoline is a nitrogen-based heterocyclic aromatic compound, known for its diverse applications in medicinal and industrial chemistry . The compound’s structure allows it to participate in various chemical reactions, making it a valuable entity in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-5-yl)isonicotinamide typically involves the reaction of quinoline derivatives with isonicotinic acid or its derivatives. One common method includes the use of coupling reactions facilitated by catalysts such as palladium or copper . The reaction conditions often involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may employ continuous flow reactors to optimize yield and efficiency. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-5-yl)isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-(quinolin-5-yl)isonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(quinolin-5-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown its potential to bind with proteins involved in cancer pathways, such as the PI3K/AKT/mTOR pathway .

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

N-quinolin-5-ylpyridine-4-carboxamide

InChI

InChI=1S/C15H11N3O/c19-15(11-6-9-16-10-7-11)18-14-5-1-4-13-12(14)3-2-8-17-13/h1-10H,(H,18,19)

InChI Key

SMXJCOUXQASYKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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